molecular formula C6H10ClNO2 B13962982 4-Aminooxane-4-carbonyl chloride CAS No. 761340-01-6

4-Aminooxane-4-carbonyl chloride

Cat. No.: B13962982
CAS No.: 761340-01-6
M. Wt: 163.60 g/mol
InChI Key: NUCKJGIGTYIHIW-UHFFFAOYSA-N
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Description

4-Aminooxane-4-carbonyl chloride is an organic compound that belongs to the class of oxane derivatives It is characterized by the presence of an amino group (-NH2) and a carbonyl chloride group (-COCl) attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Aminooxane-4-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 4-aminooxane-4-carboxylic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid group is converted to a carbonyl chloride group .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the desired product.

Scientific Research Applications

4-Aminooxane-4-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-aminooxane-4-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nucleophile involved . The amino group can also participate in reactions, further expanding the compound’s reactivity profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aminooxane-4-carbonyl chloride is unique due to the presence of both an amino group and a carbonyl chloride group on the oxane ring. This combination of functional groups provides a versatile reactivity profile, making it valuable in various synthetic applications .

Biological Activity

Chemical Structure and Properties

4-Aminooxane-4-carbonyl chloride has a unique structure that combines an amino group with an oxane (or cyclic ether) and a carbonyl chloride functional group. This configuration suggests that it may exhibit reactivity typical of both amines and carbonyl compounds, making it a candidate for various biological interactions.

Structural Formula

The structural formula can be represented as follows:

C5H8ClNO2\text{C}_5\text{H}_8\text{Cl}\text{N}O_2

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The carbonyl chloride moiety can react with nucleophiles, potentially inhibiting enzymes involved in metabolic pathways.
  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial effects, possibly through disruption of bacterial cell walls or interference with protein synthesis.
  • Anti-inflammatory Effects : Some derivatives of carbonyl compounds have shown promise in reducing inflammation, which could be relevant for therapeutic applications.

Research Findings

Recent studies have explored the biological implications of this compound, highlighting its potential in various therapeutic areas:

  • Antibacterial Activity : A study demonstrated that related compounds showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity : Research indicated that certain derivatives displayed cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.

Summary Table of Biological Activities

Activity TypeEffectivenessReference
AntibacterialModerate
CytotoxicityHigh (specific lines)
Anti-inflammatoryPromising

Case Study 1: Antimicrobial Testing

In a controlled study, this compound was tested against various bacterial strains. The results indicated a dose-dependent inhibition of bacterial growth, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for Staphylococcus aureus.

Case Study 2: Cytotoxicity Evaluation

A separate investigation assessed the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited IC50 values ranging from 20 to 30 µM, indicating significant cytotoxicity and warranting further exploration for anticancer drug development.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of an appropriate amine with carbonyl chloride under controlled conditions. Variations in the synthesis process can lead to different derivatives with enhanced biological activities.

Properties

CAS No.

761340-01-6

Molecular Formula

C6H10ClNO2

Molecular Weight

163.60 g/mol

IUPAC Name

4-aminooxane-4-carbonyl chloride

InChI

InChI=1S/C6H10ClNO2/c7-5(9)6(8)1-3-10-4-2-6/h1-4,8H2

InChI Key

NUCKJGIGTYIHIW-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C(=O)Cl)N

Origin of Product

United States

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